molecular formula C21H20N2O5 B14964240 Methyl 4-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}quinoline-2-carboxylate

Methyl 4-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}quinoline-2-carboxylate

Katalognummer: B14964240
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: GOKQXHCVZVQXPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a quinoline core with a methoxyphenyl group and a carbamoylmethoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a series of reactions, including cyclization and functional group modifications. The methoxyphenyl group is introduced via a substitution reaction, and the carbamoylmethoxy substituent is added through a carbamoylation reaction. Common reagents used in these reactions include methoxybenzyl chloride, carbamoyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 4-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

METHYL 4-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of METHYL 4-({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoline derivatives and methoxyphenyl-containing molecules. Examples include:

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use .

Eigenschaften

Molekularformel

C21H20N2O5

Molekulargewicht

380.4 g/mol

IUPAC-Name

methyl 4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]quinoline-2-carboxylate

InChI

InChI=1S/C21H20N2O5/c1-26-15-9-7-14(8-10-15)12-22-20(24)13-28-19-11-18(21(25)27-2)23-17-6-4-3-5-16(17)19/h3-11H,12-13H2,1-2H3,(H,22,24)

InChI-Schlüssel

GOKQXHCVZVQXPK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.